Dual Aurora A/B vs. Selective Aurora Inhibition
IBPR002 exhibits a balanced dual inhibition profile against both Aurora A and Aurora B, with IC50 values of 41 nM and 17 nM, respectively [1]. This stands in stark contrast to the highly selective Aurora A inhibitor MLN8237, which displays an IC50 of 1.2 nM for Aurora A and >200-fold selectivity over Aurora B (Aurora B IC50 ≈ 396.5 nM) . The dual-target engagement of IBPR002 is critical for studies investigating the cooperative roles of both Aurora isoforms in spindle assembly, whereas MLN8237's selectivity limits its utility to Aurora A-specific contexts.
| Evidence Dimension | Aurora A IC50 |
|---|---|
| Target Compound Data | 41 nM |
| Comparator Or Baseline | MLN8237: 1.2 nM |
| Quantified Difference | MLN8237 is approximately 34-fold more potent on Aurora A. |
| Conditions | Cell-free kinase assay (specific assay conditions detailed in PNAS, 2013 for IBPR002; Selleck datasheet for MLN8237). |
Why This Matters
Procurement of IBPR002 is essential for experiments requiring simultaneous inhibition of both Aurora A and B kinases, a functional profile not achievable with highly selective Aurora A inhibitors like MLN8237.
- [1] Wu JM, Chen CT, Coumar MS, et al. Aurora kinase inhibitors reveal mechanisms of HURP in nucleation of centrosomal and kinetochore microtubules. Proc Natl Acad Sci U S A. 2013;110(19):E1779-E1787. doi:10.1073/pnas.1220523110 View Source
